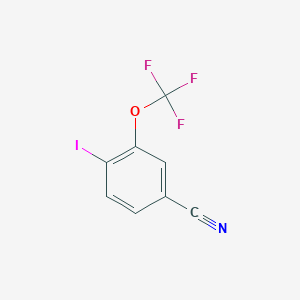

4-Iodo-3-(trifluoromethoxy)benzonitrile

Description

4-Iodo-3-(trifluoromethoxy)benzonitrile (CAS: 886762-66-9) is a fluorinated aromatic compound with the molecular formula C₈H₃F₃INO. Its structure features a benzonitrile core substituted with an iodine atom at the para position (C4) and a trifluoromethoxy group (-OCF₃) at the meta position (C3). This compound is notable for its applications in pharmaceutical and agrochemical synthesis, particularly as a building block for catalysts and intermediates in cross-coupling reactions .

Key properties include:

Properties

IUPAC Name |

4-iodo-3-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-3-5(4-13)1-2-6(7)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHBQLMQRNRNMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382460 | |

| Record name | 4-iodo-3-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-66-9 | |

| Record name | 4-iodo-3-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(trifluoromethoxy)benzonitrile typically involves the iodination of 3-(trifluoromethoxy)benzonitrile. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the nitrile group.

Major Products Formed

Substitution: Products with different substituents replacing the iodine atom.

Coupling: Biaryl compounds formed through coupling reactions.

Reduction: Amines formed from the reduction of the nitrile group.

Scientific Research Applications

Pharmaceutical Development

4-Iodo-3-(trifluoromethoxy)benzonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical properties allow for the development of drugs targeting specific diseases. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which are advantageous for drug formulation .

Antimicrobial and Anticancer Research

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including antimicrobial and anticancer effects. Preliminary studies suggest that this compound may possess similar properties due to its structural characteristics .

- Antimicrobial Activity : A study assessed various iodinated compounds for their antimicrobial properties, indicating that this compound may reduce bacterial growth significantly.

- Anticancer Activity : In vitro studies have shown potential anticancer effects, with indications of dose-dependent inhibition of cancer cell proliferation.

Agrochemical Applications

The compound is explored for its potential in formulating agrochemicals such as herbicides and fungicides. The trifluoromethoxy group can improve the efficacy and environmental compatibility of these chemicals, making them valuable for sustainable agricultural practices .

Material Science

In material science, this compound is utilized in creating advanced materials that require enhanced thermal stability and chemical resistance. This makes it suitable for applications in electronics and automotive industries .

Analytical Chemistry

The compound is employed as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds essential for quality control in manufacturing processes .

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethoxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

(a) 3-Iodo-4-(trifluoromethoxy)benzonitrile (CAS: 1365988-15-3)

- Structure : Iodine at C3 and -OCF₃ at C3.

- Molecular Formula: C₈H₃F₃INO (identical to the target compound).

(b) 4-Iodo-2-(trifluoromethoxy)benzonitrile

Trifluoromethoxy vs. Trifluoromethyl Substituted Analogues

(a) 4-Iodo-3-(trifluoromethyl)benzonitrile (CAS: 161320-00-9)

- Structure : Replaces -OCF₃ with -CF₃ at C3.

- Molecular Formula : C₈H₃F₃IN.

- Key Differences :

(b) 3-(Trifluoromethoxy)benzonitrile (CAS: 52771-22-9)

- Structure : Lacks iodine but retains -OCF₃ at C3.

- Molecular Weight : 187.11 g/mol.

Halogen-Substituted Analogues

(a) 4-Bromo-3-(trifluoromethoxy)benzonitrile

- Structure : Bromine replaces iodine at C4.

- Reactivity : Bromine’s lower leaving-group ability reduces efficiency in metal-catalyzed couplings compared to the iodine-substituted target compound .

(b) 4-Chloro-3-(trifluoromethoxy)benzonitrile

Data Table: Key Properties of Selected Compounds

Biological Activity

4-Iodo-3-(trifluoromethoxy)benzonitrile (CAS No. 886762-66-9) is an organic compound notable for its complex structure, which includes an iodine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound has garnered interest in various fields including medicinal chemistry, agrochemicals, and organic synthesis due to its potential biological activity and reactivity.

Chemical Structure:

- Molecular Formula: C8H3F3IN

- Key Functional Groups: Iodine, Trifluoromethoxy, Nitrile

Synthesis Methods:

The synthesis of this compound can be achieved through various methods, including:

- Reaction of 3-iodobenzonitrile with silver trifluoroformate.

- Cu(I)-catalyzed reactions involving trifluoromethylation of aryl iodides .

The biological activity of this compound is largely influenced by its electronic properties due to the presence of the iodine and trifluoromethoxy groups. These groups can enhance the compound's reactivity, making it a valuable intermediate in the synthesis of bioactive compounds. The specific mechanisms by which this compound exerts its biological effects are still under investigation but may involve interactions with various molecular targets in biological systems.

Biological Activity

While specific data on the biological activity of this compound is limited, related compounds with similar structural motifs have shown significant biological activities. For instance, compounds containing trifluoromethyl groups are often associated with enhanced pharmacological properties, including increased potency and selectivity in drug design .

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For example, a study highlighted that certain trifluoromethylated benzonitriles showed efficacy against cancer cell lines through apoptosis induction .

- Enzyme Inhibition : Research indicates that halogenated benzonitriles can act as enzyme inhibitors. A case study demonstrated that iodine-containing compounds were effective at inhibiting enzymes involved in metabolic pathways critical for cancer proliferation.

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activity. A study found that halogenated benzonitriles displayed significant antibacterial effects against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents.

Toxicological Profile

The toxicological profile of this compound indicates that while acute toxicity data is not extensively documented, it is classified under substances requiring caution during handling due to potential irritative effects on skin and eyes upon direct contact . Long-term exposure effects are not well characterized but should be minimized as a precautionary measure.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential anticancer and antimicrobial | Limited specific data available |

| Similar Trifluoromethyl Compounds | Structure | Anticancer properties observed | Increased potency due to trifluoromethyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.